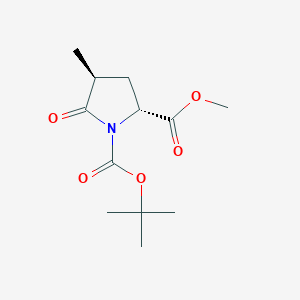

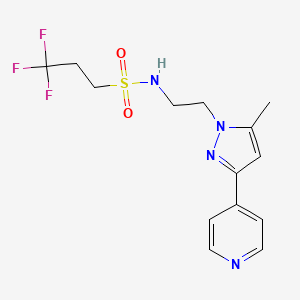

![molecular formula C11H15BrO B2498246 [1-(2-溴乙氧基)丙基]苯 CAS No. 1824054-90-1](/img/structure/B2498246.png)

[1-(2-溴乙氧基)丙基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromo-functionalized benzene derivatives, including compounds similar to "[1-(2-Bromoethoxy)propyl]benzene," often involves catalyzed reactions that introduce bromo groups into specific positions on the benzene ring. Techniques such as Diels-Alder cycloadditions, C-H activation, and electrophilic substitutions are employed to achieve the desired bromination patterns and functionalities. For instance, cobalt-catalyzed Diels-Alder reactions and iridium-mediated C-H activation have been developed to synthesize functionalized benzene derivatives efficiently (Reus et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analysis of bromo-functionalized benzene derivatives, akin to "[1-(2-Bromoethoxy)propyl]benzene," can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray diffraction (XRD) studies. These techniques elucidate the configuration, electronic structure, and spatial arrangement of atoms within the molecule, offering insights into its reactivity and properties. For example, the structural characterization of 1-bromo-4-(2,2-diphenylvinyl) benzene was achieved through comprehensive spectroscopic analysis and XRD studies, revealing its steric configuration and photoluminescence properties (Zuo-qi, 2015).

Chemical Reactions and Properties

The chemical reactivity of "[1-(2-Bromoethoxy)propyl]benzene" and similar compounds involves interactions with electrophiles, nucleophiles, and participation in coupling reactions. These reactions are pivotal in extending the compound's application in organic synthesis, enabling the construction of complex molecular architectures. For instance, bromo derivatives undergo Suzuki reactions with phenylboronic acids, showcasing the compound's versatility in cross-coupling reactions (Reus et al., 2012).

Physical Properties Analysis

The physical properties of bromo-functionalized benzene derivatives, including solubility, melting point, boiling point, and photoluminescence, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability in various applications, from materials science to pharmaceuticals. For example, the photoluminescence properties of bromo-functionalized benzene derivatives can be exploited in the design of luminophores and optical materials (Zuo-qi, 2015).

科学研究应用

合成和化学反应:

- 1,2-双(三甲基硅基)苯是合成苯亚炔前体、Lewis酸催化剂和某些荧光物质的关键起始物质,可以使用与"[1-(2-溴乙氧基)丙基]苯" (Reus et al., 2012)相关的化合物来制备。

- 类似于"[1-(2-溴乙氧基)丙基]苯"的化合物1-溴-4-(丙-2-烯基)苯的区域特异性氢硅烷化反应,可用于创建树状延伸的分子构建块 (Casado & Stobart, 2000)。

聚合物合成:

- 类似于"[1-(2-溴乙氧基)丙基]苯"的高度氟化单体,如1,3-双(1,1,1,3,3,3-六氟-2-五氟苯甲氧基-2-丙基)苯,已被用于生产可溶性、疏水性、低介电聚醚 (Fitch et al., 2003)。

自由基化学:

- 研究类似于(2-溴乙基)苯的气相消除动力学提供了对自由基反应机制和邻基参与的见解 (Chuchani & Martín, 1990)。

有机/无机混合结构:

- 有机/无机混合结构的合成,如苯衍生物,对于理解化学的基本方面及其在材料科学中的应用至关重要 (Marwitz et al., 2009)。

有机金属化学:

- 类似于"[1-(2-溴乙氧基)丙基]苯"的化合物1-溴-2-(环丙基亚甲基)苯的研究有助于有机金属化学领域,特别是在复杂有机结构的合成方面 (Pan et al., 2014)。

动力学建模:

- 涉及正丙基苯等化合物的动力学建模研究有助于理解高温氧化过程,这在燃烧化学等领域具有相关性 (Dagaut et al., 2002)。

作用机制

Target of Action

The primary target of [1-(2-Bromoethoxy)propyl]benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of [1-(2-Bromoethoxy)propyl]benzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by [1-(2-Bromoethoxy)propyl]benzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The molecular and cellular effects of [1-(2-Bromoethoxy)propyl]benzene’s action result in the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, maintaining the aromaticity of the benzene ring .

属性

IUPAC Name |

1-(2-bromoethoxy)propylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKNTOUBAIFTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)